Cas no 1343179-88-3 (methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate)

methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate
- EN300-1123288
- 1343179-88-3
- CS-0346987
- AKOS013775366
-
- インチ: 1S/C10H17N3O2/c1-8-5-6-13(12-8)7-10(2,11-3)9(14)15-4/h5-6,11H,7H2,1-4H3
- InChIKey: BXGLVSNIDQZJTJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C)(CN1C=CC(C)=N1)NC)=O
計算された属性
- せいみつぶんしりょう: 211.132076794g/mol
- どういたいしつりょう: 211.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123288-1g |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1343179-88-3 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1123288-1.0g |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1343179-88-3 | 1g |
$1286.0 | 2023-06-09 | ||
Enamine | EN300-1123288-0.1g |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1343179-88-3 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1123288-0.05g |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1343179-88-3 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1123288-10.0g |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1343179-88-3 | 10g |
$5528.0 | 2023-06-09 | ||
Enamine | EN300-1123288-5.0g |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1343179-88-3 | 5g |
$3728.0 | 2023-06-09 | ||
Enamine | EN300-1123288-0.25g |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1343179-88-3 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1123288-10g |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1343179-88-3 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1123288-0.5g |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1343179-88-3 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1123288-5g |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1343179-88-3 | 95% | 5g |
$3273.0 | 2023-10-26 |
methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoateに関する追加情報
Introduction to Methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS No. 1343179-88-3)
Methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, a compound with the chemical identifier CAS No. 1343179-88-3, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups, including methyl and methylamino substituents, alongside a pyrazole core, makes it a versatile scaffold for developing novel therapeutic agents.
The molecular architecture of Methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate encompasses a blend of structural features that contribute to its unique chemical properties. The pyrazole ring, a heterocyclic aromatic compound, is known for its stability and biological activity, often serving as a key pharmacophore in various pharmaceuticals. The incorporation of 3-methyl-1H-pyrazol-1-yl into the molecular framework enhances the compound's interaction with biological targets, making it an attractive candidate for further investigation.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurological disorders. Methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate has been explored in several preclinical studies for its potential role in these areas. Its ability to interact with specific enzymes and receptors has been highlighted in research focused on identifying novel therapeutic targets.
One of the most compelling aspects of this compound is its structural diversity, which allows for extensive modifications to optimize its pharmacological properties. The combination of methyl and methylamino groups provides multiple sites for functionalization, enabling chemists to tailor the molecule for specific biological activities. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step.
The synthesis of Methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate involves a series of well-defined chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the preparation of the pyrazole core, followed by functional group transformations that introduce the necessary substituents. Advanced synthetic techniques, such as cross-coupling reactions and catalytic hydrogenation, are often employed to achieve high yields and purity.
The compound's potential applications extend beyond traditional pharmaceuticals. Researchers have also explored its use in agrochemicals and specialty chemicals, where its unique properties could contribute to the development of new formulations with enhanced efficacy and environmental compatibility. The versatility of Methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate underscores its significance as a building block in synthetic chemistry.
Recent advancements in computational chemistry have further facilitated the study of this compound. Molecular modeling techniques allow researchers to predict how Methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate will interact with biological targets at the atomic level. These insights are invaluable for designing experiments and optimizing synthetic routes to maximize biological activity.
The safety profile of Methyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yll)-2-(methylamino)propanoate is another critical consideration in its development. Extensive toxicological studies are conducted to assess its potential effects on human health and the environment. These studies provide essential data for regulatory submissions and ensure that the compound can be used safely in various applications.
In conclusion, Methyl 2-methyl-3-(3-methyl-lH-pyrazol-l-yll)-2-(metylamino)propanoate (CAS No. 13431S7-S8-S) is a multifaceted compound with significant potential in pharmaceuticals and beyond. Its intricate structure, combined with its diverse functional groups, makes it a valuable tool for researchers seeking to develop novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving quality of life.
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